tert-butyl 2-(N-methylacetamido)acetate
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Overview
Description
tert-Butyl 2-(N-methylacetamido)acetate: is an organic compound with the molecular formula C9H17NO3. It is a derivative of acetic acid and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a tert-butyl group, an N-methylacetamido group, and an acetate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(N-methylacetamido)acetate can be achieved through several methods. One common approach involves the reaction of tert-butyl acetate with N-methylacetamide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of sulfuric acid and acetic acid as solvents . Another method involves the use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites, which facilitate the additive reaction of acetic acid with isobutene .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize tertiary butanol and acetic anhydride as feedstocks, with the reaction being catalyzed by sulfuric acid or other strong acids . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(N-methylacetamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, alkyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(N-methylacetamido)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is employed in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into the biochemical pathways involved .
Medicine: It is investigated for its pharmacological properties and its ability to modulate biological targets, such as enzymes and receptors .
Industry: In industrial applications, this compound is used as a solvent and intermediate in the production of coatings, adhesives, and other chemical products. Its unique chemical properties make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-(N-methylacetamido)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate, inhibitor, or modulator, depending on the context of the reaction. The pathways involved in its mechanism of action include:
Enzymatic Reactions: The compound can be metabolized by enzymes, leading to the formation of active or inactive metabolites.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
tert-Butyl acetate: A colorless flammable liquid used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners.
tert-Butyl formate: Another ester with similar applications in the chemical industry.
tert-Butyl alcohol: Used as a solvent and intermediate in organic synthesis.
Uniqueness: tert-Butyl 2-(N-methylacetamido)acetate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
tert-butyl 2-[acetyl(methyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(11)10(5)6-8(12)13-9(2,3)4/h6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOXCPCHNUKDJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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